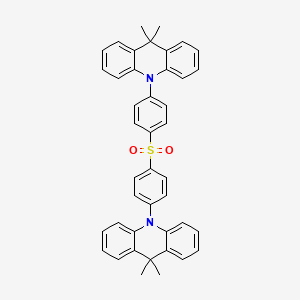
Dmac-dps
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMAC-DPS, or 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine), is a compound that has significant applications in OLED devices . It is known for its blue emission characteristics, bipolar charge-transporting capability, and high photoluminescence quantum yields (PLQYs) .
Molecular Structure Analysis
The molecular design of DMAC-DPS underpins its exceptional performance in OLEDs. This molecule consists of a diphenylsulfone center with two 9,9-dimethyl-9,10-dihydroacridine acceptor groups . Its structure facilitates efficient energy transfer, crucial for blue emission, with a HOMO level of 5.9 eV and a LUMO level of 2.9 eV .
Chemical Reactions Analysis
DMAC-DPS is used as a blue dopant material in TADF-OLED devices . The PLQYs of blue-emitting DMAC–DPS can be increased from 0.80 to 0.90 by changing the host from m CP to bis (2- (diphenylphosphino)phenyl)ether oxide (DPEPO) .
Physical And Chemical Properties Analysis
DMAC-DPS is a pale yellow powder/crystals . It has a molecular weight of 632.81 g/mol . It has an absorption λ max of 286 nm in Toluene and PL λ em of 469 nm in Toluene .
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
DMAC-DPS is widely used in the development of Organic Light-Emitting Diodes (OLEDs) . It has been used to optimize the device structure of OLEDs, achieving high efficiency in simple non-doped devices . The use of DMAC-DPS in OLEDs has led to significant improvements in the harvest of non-emissive triplets, which is a crucial issue in this field .
Thermally Activated Delayed Fluorescence (TADF)
DMAC-DPS is a key component in the creation of Thermally Activated Delayed Fluorescence (TADF) materials . These materials are used in OLEDs to improve efficiency through the reverse intersystem crossing (RISC) process . The change in doping concentration of DMAC-DPS affects the intermolecular distance and the composition of TADF material .
Exciplex Emitters
DMAC-DPS is used to create exciplex emitters in OLEDs . These emitters are made up of a mixture of P-type materials (DMAC-DPS and mCBP) and n-type material (PO-T2T), among which DMAC-DPS also classes as a TADF material .
Sulphur-Containing Heterocyclic Compounds
DMAC-DPS is a sulphur-containing heterocyclic compound . These compounds are beneficial for electron injection and transportation, making them an appealing building block for the new generation of luminogens .
High-Efficiency Fluorescent OLEDs (Fl-OLEDs)
DMAC-DPS is used as a universal host to fabricate high-efficiency Fluorescent OLEDs (Fl-OLEDs) . By employing DMAC-DPS as the universal host, researchers have been able to simultaneously obtain high-efficiency Fl-OLEDs .
Low-Efficiency Roll-Off Phosphorescent OLEDs (Ph-OLEDs)
In addition to Fl-OLEDs, DMAC-DPS is also used to fabricate low-efficiency roll-off Phosphorescent OLEDs (Ph-OLEDs) . This demonstrates the versatility of DMAC-DPS in OLED fabrication .
Mécanisme D'action
Target of Action
DMAC-DPS (10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)) is primarily used as a blue dopant material in thermally activated delayed fluorescence (TADF) organic light-emitting diode (OLED) devices . Its primary targets are the excitons within these devices .
Mode of Action
DMAC-DPS interacts with its targets, the excitons, through a process known as reverse intersystem crossing (RISC). In this process, the S1 excitons of DMAC-DPS are shifted to red phosphorescence and green phosphorescence through a Förster energy transfer (FET) process . Furthermore, triplet excitons of DMAC-DPS can also change to phosphorescent molecules through a Dexter process . This leads to high efficiency and sufficient energy transfer .
Biochemical Pathways
The primary biochemical pathway affected by DMAC-DPS is the electroluminescent process in OLED devices. The change in doping concentration will affect the intermolecular distance and the composition of TADF material and two kinds of exciplexes (DMAC-DPS:PO-T2T and mCBP:PO-T2T) in the luminescent layer (EML) .
Pharmacokinetics
DMAC-DPS has a high photoluminescence quantum yield (PLQY), and its PLQY can be increased from 0.80 to 0.90 by changing the host from mCP to bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) .
Result of Action
The result of DMAC-DPS’s action is the emission of blue light in OLED devices . This is achieved through the efficient harvesting of excitons and the subsequent energy transfer processes .
Action Environment
The action of DMAC-DPS can be influenced by environmental factors such as the composition of the OLED device and the doping concentration. For example, increasing the proportion of independent TADF material and reducing the proportion of exciplex (DMAC-DPS:PO-T2T) in the EML, which can be controlled by doping, is beneficial for improving efficiency .
Safety and Hazards
Orientations Futures
DMAC-DPS is great for applications in TADF-OLED devices . The EQE of DPy-based device is boosted from 2.6% in non-doped device to 10.4% in DMAc-DPS TADF sensitized fluorescence (TSF) device, which is a 400% enhancement . This work demonstrates that the TSF strategy is promising for highly efficient fluorescent OLEDs application in wide-color-gamut display field .
Propriétés
IUPAC Name |
10-[4-[4-(9,9-dimethylacridin-10-yl)phenyl]sulfonylphenyl]-9,9-dimethylacridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N2O2S/c1-41(2)33-13-5-9-17-37(33)43(38-18-10-6-14-34(38)41)29-21-25-31(26-22-29)47(45,46)32-27-23-30(24-28-32)44-39-19-11-7-15-35(39)42(3,4)36-16-8-12-20-40(36)44/h5-28H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPVTICNYNXTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dmac-dps | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


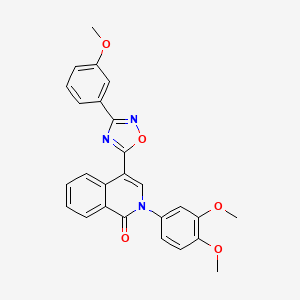
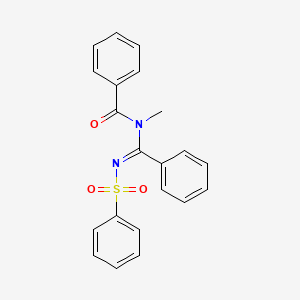
![8-(2-methoxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453423.png)
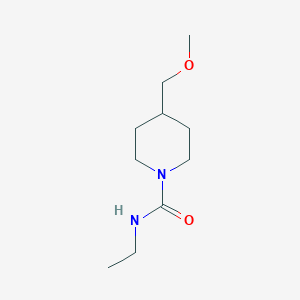
![5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2453425.png)
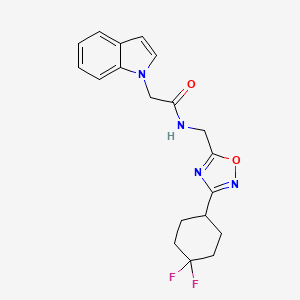

![8-chloro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2453429.png)
![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453431.png)
![1-(4-bromophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2453432.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2453434.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2453435.png)